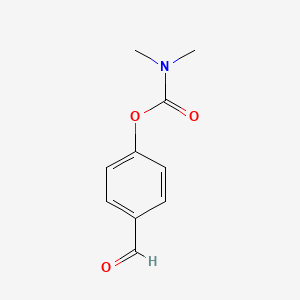
4-Formylphenyl dimethylcarbamate
Overview
Description
“4-Formylphenyl dimethylcarbamate” is a chemical compound with the molecular formula C10H11NO3 and a molecular weight of 193.20 . It is also known by the name "Carbamic acid, N,N-dimethyl-, 4-formylphenyl ester" .
Synthesis Analysis
The synthesis of carbamates, such as “4-Formylphenyl dimethylcarbamate”, can be achieved by employing zinc chloride as a catalyst from carbamoyl chlorides and aromatic/aliphatic alcohols . This protocol has been successfully utilized in the gram-scale synthesis of the FDA-approved rivastigmine drug and its derivative .
Molecular Structure Analysis
The molecular structure of “4-Formylphenyl dimethylcarbamate” is characterized by the presence of a carbamate group, which is identified by the -O-CO-NH- linkage . The carbamate group is a key structural motif in many approved drugs and prodrugs .
Chemical Reactions Analysis
Carbamates, including “4-Formylphenyl dimethylcarbamate”, have been synthesized through C–O and C–N oxidative coupling using the reaction of 1,3-dicarbonyl derivatives/2- substituted phenols with amides .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Formylphenyl dimethylcarbamate” include a predicted density of 1.189±0.06 g/cm3 and a predicted boiling point of 309.7±34.0 °C .
Scientific Research Applications
Electrochemiluminescence (ECL) Studies
“4-Formylphenyl dimethylcarbamate” has been used in the development of covalent organic frameworks (COFs) for highly efficient electrochemiluminescence . ECL is a technique excited by electrochemical reactions rather than by photons, which gives it unique advantages such as low background and high sensitivity, high selectivity, fast response, and spatial and temporal control of luminescence . The development of water-compatible ECL phosphors with high quantum efficiency is crucial for wider applications .
Synthesis of Covalent Organic Frameworks (COFs)
This compound has been used in the synthesis of donor-acceptor conjugated COFs . These COFs are systematically synthesized by combining non-ECL active monomers with C2v or C3v symmetry, and they exhibit strong ECL signals . The chain length and conjugation of monomers can be increased to boost the ECL signals .
Versatile Chemical Compound in Diverse Scientific Research
“4-Formylphenyl dimethylcarbamate” is a versatile chemical compound employed in diverse scientific research applications. Although the specific applications are not detailed in the source, its versatility suggests that it can be used in a variety of chemical reactions and syntheses.
Mechanism of Action
Future Directions
Carbamates, including “4-Formylphenyl dimethylcarbamate”, have received much attention in recent years due to their very good chemical and proteolytic stability, ability to penetrate cell membranes, and resemblance to a peptide bond . They have an important role in modern drug discovery and medicinal chemistry .
properties
IUPAC Name |
(4-formylphenyl) N,N-dimethylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-11(2)10(13)14-9-5-3-8(7-12)4-6-9/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOLJMAMMRLYIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC=C(C=C1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Formylphenyl dimethylcarbamate | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B3167515.png)

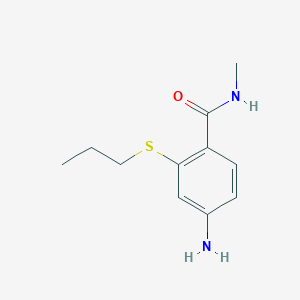
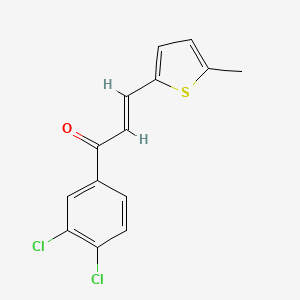


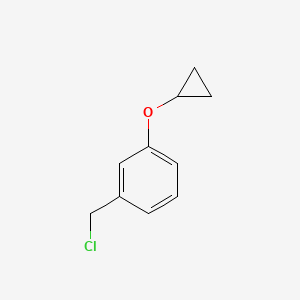

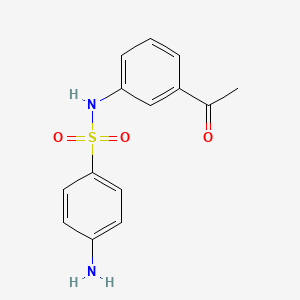


![1-[4-(2-Chloroacetyl)phenyl]pyrrolidin-2-one](/img/structure/B3167603.png)
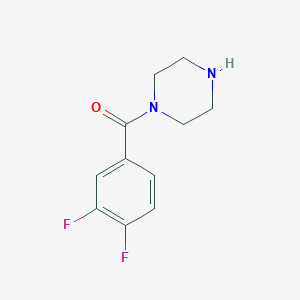
![4-fluoro-N-[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]benzenecarboxamide](/img/structure/B3167621.png)